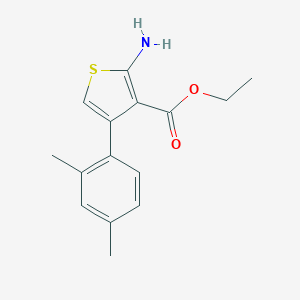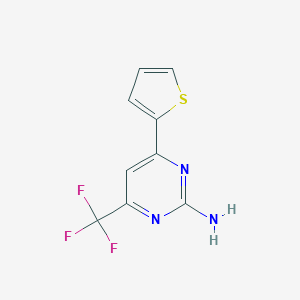![molecular formula C14H18F3N B091159 2-methyl-N-[1-[3-(trifluoromethyl)phenyl]propan-2-yl]prop-2-en-1-amine CAS No. 15270-47-0](/img/structure/B91159.png)
2-methyl-N-[1-[3-(trifluoromethyl)phenyl]propan-2-yl]prop-2-en-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-Methyl-N-(2-methyl-2-propenyl)-m-(trifluoromethyl)benzeneethanamine is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group attached to a benzene ring, an alpha-methyl group, and a 2-methyl-2-propenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-[1-[3-(trifluoromethyl)phenyl]propan-2-yl]prop-2-en-1-amine typically involves multiple steps, including the introduction of the trifluoromethyl group, the formation of the benzene ring, and the attachment of the alpha-methyl and 2-methyl-2-propenyl groups. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is optimized to maximize efficiency and minimize waste, often incorporating continuous flow reactions and automated systems to monitor and control the reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Alpha-Methyl-N-(2-methyl-2-propenyl)-m-(trifluoromethyl)benzeneethanamine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Alpha-Methyl-N-(2-methyl-2-propenyl)-m-(trifluoromethyl)benzeneethanamine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which 2-methyl-N-[1-[3-(trifluoromethyl)phenyl]propan-2-yl]prop-2-en-1-amine exerts its effects involves its interaction with specific molecular targets and pathways. These interactions can influence various biological processes, such as enzyme activity, receptor binding, and signal transduction. The exact mechanism of action depends on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Alpha-Methyl-N-(2-methyl-2-propenyl)-m-(trifluoromethyl)benzeneethanamine: shares similarities with other compounds that have trifluoromethyl groups and benzene rings, such as trifluoromethylbenzene and alpha-methylbenzeneethanamine.
Uniqueness
What sets 2-methyl-N-[1-[3-(trifluoromethyl)phenyl]propan-2-yl]prop-2-en-1-amine apart is its specific combination of functional groups, which imparts unique chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
15270-47-0 |
|---|---|
Molecular Formula |
C14H18F3N |
Molecular Weight |
257.29 g/mol |
IUPAC Name |
2-methyl-N-[1-[3-(trifluoromethyl)phenyl]propan-2-yl]prop-2-en-1-amine |
InChI |
InChI=1S/C14H18F3N/c1-10(2)9-18-11(3)7-12-5-4-6-13(8-12)14(15,16)17/h4-6,8,11,18H,1,7,9H2,2-3H3 |
InChI Key |
LBYGOKYMYRLVAO-UHFFFAOYSA-N |
SMILES |
CC(CC1=CC(=CC=C1)C(F)(F)F)NCC(=C)C |
Canonical SMILES |
CC(CC1=CC(=CC=C1)C(F)(F)F)NCC(=C)C |
Synonyms |
α-Methyl-N-(2-methyl-2-propenyl)-m-(trifluoromethyl)benzeneethanamine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![(1S,3R,6S,11R,12S,15S,16S,21S)-1,7,7,11,16,20,20-heptamethylpentacyclo[13.8.0.03,12.06,11.016,21]tricosane](/img/structure/B91094.png)



![Dibenzo[a,j]coronene](/img/structure/B91102.png)

